3,4-Diethyl5-methyl-1,2-oxazole-3,4-dicarboxylate
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Overview
Description
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which is catalyzed by copper (I) or ruthenium (II) catalysts . Another method includes the cycloisomerization of α,β-acetylenic oximes under moderate reaction conditions using gold (III) chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using metal catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or copper (II) bromide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and oxygen atoms in the ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, copper (II) bromide, and oxygen gas.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, such as amines and thiols, under basic or acidic conditions.
Major Products
Scientific Research Applications
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,4-diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO5 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
diethyl 5-methyl-1,2-oxazole-3,4-dicarboxylate |
InChI |
InChI=1S/C10H13NO5/c1-4-14-9(12)7-6(3)16-11-8(7)10(13)15-5-2/h4-5H2,1-3H3 |
InChI Key |
TYTJJJCYKDSHSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C(=O)OCC)C |
Origin of Product |
United States |
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